5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

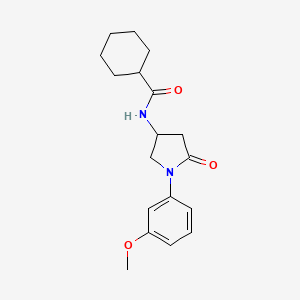

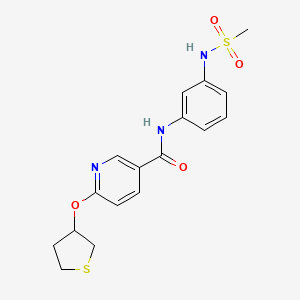

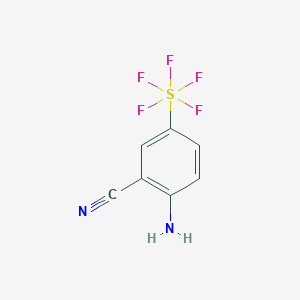

5-Chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole , also known by its chemical formula C₁₅H₁₁Cl₃N₂ , is a heterocyclic compound. It belongs to the benzimidazole class of molecules and contains chlorine atoms attached to both the benzene ring and the benzimidazole core. The compound’s structure combines aromatic rings with a nitrogen-containing heterocycle.

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the reaction of 2-(2,4-dichlorophenyl)benzimidazole with thionyl chloride (SOCl₂) , followed by chlorination at the 5-position using phosphorus pentachloride (PCl₅) . The resulting product is 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole .

Molecular Structure Analysis

The molecular structure of 5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole consists of a benzimidazole ring fused with a phenyl ring. The chlorine atoms are positioned at the 2- and 4-positions on the phenyl ring, while the 5-position of the benzimidazole ring bears a chlorine atom. The compound’s systematic name reflects these substituents.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and oxidative processes. For instance:

- Nucleophilic substitution : The chlorine atoms can be replaced by other nucleophiles (e.g., amines or alkoxides).

- Electrophilic addition : The benzimidazole ring can undergo electrophilic aromatic substitution reactions.

- Oxidation : The phenyl ring can be oxidized to form phenolic derivatives.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts at a specific temperature (exact value varies).

- Solubility : It may dissolve in organic solvents (e.g., dichloromethane, acetone) but is generally sparingly soluble in water.

- Color : The compound may appear as a white or pale yellow solid.

Safety And Hazards

- Toxicity : As with any chemical, caution is necessary. Consult safety data sheets (SDS) for handling instructions.

- Environmental Impact : Disposal should follow proper guidelines to prevent environmental contamination.

Future Directions

Future research could explore:

- Biological Activity : Investigate its potential as an antifungal, antiparasitic, or other therapeutic agent.

- Structural Modifications : Design analogs with improved properties.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

Remember that this analysis is based on available information, and further studies may provide additional insights. Always consult reliable sources and scientific literature for the most up-to-date details12.

properties

IUPAC Name |

6-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3N2/c14-7-1-3-9(10(16)5-7)13-17-11-4-2-8(15)6-12(11)18-13/h1-6H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBNAVOHQGGKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-(2,4-dichlorophenyl)-1H-benzimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2631258.png)

![4,5-Dimethyl-2-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]-1,3-thiazole](/img/structure/B2631267.png)

![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)